molecular formula C14H19NO3 B2456341 N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide CAS No. 153088-05-2

N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide

Cat. No.: B2456341
CAS No.: 153088-05-2
M. Wt: 249.31
InChI Key: MQZMQRPCNLHVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide: is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is known for its unique structure, which includes a hydroxycyclohexyl group attached to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyphenylacetic acid with 2-hydroxycyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals .

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent. Its pharmacological properties are being explored for the treatment of various diseases, including inflammation and cancer .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxycyclohexyl group can form hydrogen bonds with biological macromolecules, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide
  • N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}propionamide
  • N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}butyramide

Comparison: While all these compounds share a similar core structure, the length of the acyl chain (acetamide, propionamide, butyramide) can influence their chemical and biological properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic regions, which can affect its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMQRPCNLHVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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